![molecular formula C8H17Cl2N3 B2654553 2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride CAS No. 2309448-68-6](/img/structure/B2654553.png)
2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride
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Description
“2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride” is a chemical compound that is used for proteomics research . It is also referred to as a useful research chemical .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H15N3 . The molecular weight is 153.22 . The InChI string is1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3
. Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string isCN1C(C)=C(C(C)N)C(C)=N1
.
Scientific Research Applications
4-Methylpyrazole in Treatment of Intoxications
- Treatment of Methanol and Ethylene Glycol Poisoning: 4-Methylpyrazole (4-MP) has been studied as a potential antidote for methanol and ethylene glycol poisoning due to its ability to inhibit alcohol dehydrogenase. Studies have shown its effectiveness in treating intoxications when administered early, significantly decreasing the metabolic consequences of poisoning without the need for hemodialysis in some cases (Baud et al., 1986), (Harry et al., 1998).
Safety and Pharmacokinetics
- Safety in Human Subjects: A placebo-controlled study investigated the safety of single, ascending doses of 4-MP in healthy volunteers, finding that doses up to 20 mg/kg were tolerated without significant side-effects. This supports the potential use of 4-MP in clinical settings for specific treatments (Jacobsen et al., 1988).
Interaction with Alcohol Metabolism
- Effect on Ethanol Metabolism: The interaction of 4-MP with ethanol metabolism was explored, revealing that 4-MP can decrease the ethanol elimination rate, suggesting a potential role in studies of alcohol intoxication and metabolism. This insight might be relevant for understanding the metabolism of similar compounds and their interaction with alcohol (Sarkola et al., 2002).
properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-8(4-5-9)7(2)11(3)10-6;;/h4-5,9H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJDQCRUKOESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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